

An In-depth Technical Guide to the Coordination Complex [Fe(CN)₆]⁴⁻

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Compound of Interest

Compound Name: Tetrapotassium hexacyanoferrate

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This technical guide provides a comprehensive overview of the coordination complex hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, also known as ferrocyanide. This document delves into its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications, offering a consolidated resource for professionals in research and development.

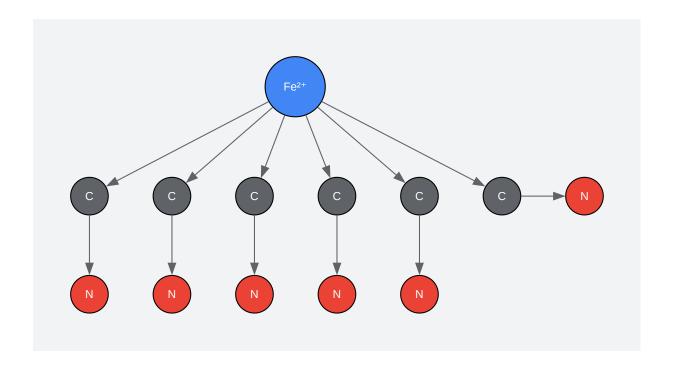
Molecular Structure and Bonding

The hexacyanoferrate(II) ion is a coordination complex consisting of a central iron(II) ion (Fe²⁺) octahedrally coordinated to six cyanide ligands (CN⁻). The cyanide ligands are strong-field ligands, which dictates the electronic and magnetic properties of the complex.

The bonding in $[Fe(CN)_6]^{4-}$ involves the donation of a lone pair of electrons from the carbon atom of the cyanide ligand to the empty d-orbitals of the Fe^{2+} ion, forming a sigma (σ) bond. Additionally, there is a significant degree of π -backbonding, where electron density from the filled d-orbitals of the iron is donated back into the empty π^* antibonding orbitals of the cyanide ligands. This π -backbonding strengthens the Fe-C bond and is a key feature of the complex's stability.



The complex has a perfect octahedral geometry with the point group O_h. The central iron atom is in the +2 oxidation state and has a d⁶ electronic configuration. Due to the strong-field nature of the cyanide ligands, the complex is low-spin, with all six d-electrons paired in the lower energy t₂g orbitals.[1][2] This results in a diamagnetic complex.[3]



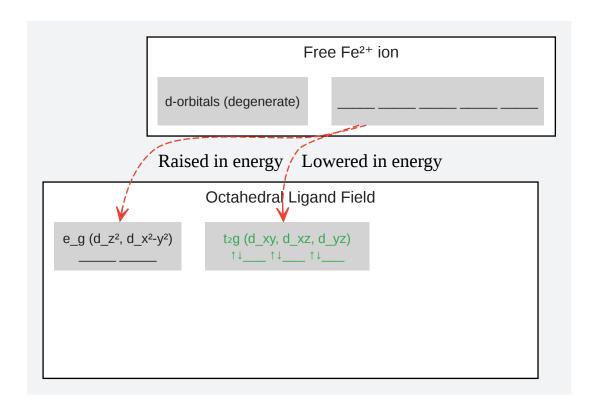
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Figure 1: Octahedral geometry of [Fe(CN)₆]⁴⁻.

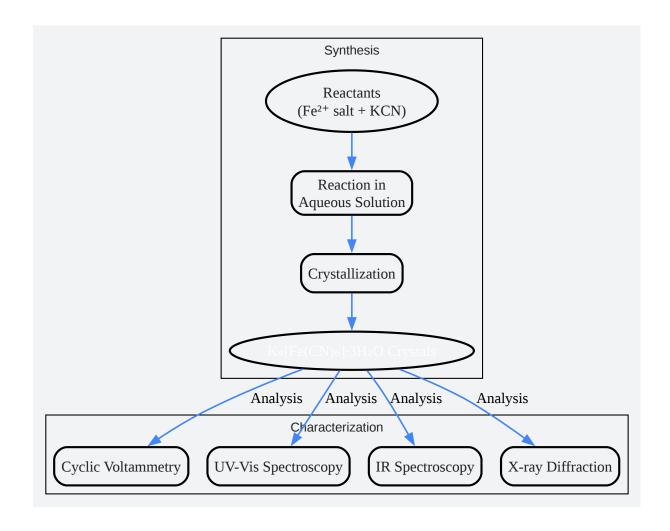
Electronic Properties and Spectroscopic Data

The electronic configuration of the Fe²⁺ ion in [Fe(CN)₆]⁴⁻ is t_2g^6 e.g.⁰. This low-spin configuration is a direct consequence of the large ligand field splitting energy (Δ oct) induced by the strong-field cyanide ligands, which is greater than the electron pairing energy.[2]









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References

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